Fmoc-D-3-Carbamoylphe

描述

Significance of Non-Canonical Amino Acid Derivatives in Peptide Science

For decades, the field of peptide chemistry was largely confined to the 20 proteinogenic amino acids. However, the inherent limitations of natural peptides, such as susceptibility to enzymatic degradation and poor cell permeability, spurred the exploration of ncAAs. researchgate.net These modified amino acids, not directly encoded by the genetic code, offer a vast chemical space to overcome these challenges. nih.gov

The incorporation of ncAAs can introduce novel functionalities, constrain peptide conformation to enhance receptor binding, and increase resistance to proteolysis. nih.govrsc.org This has profound implications for drug discovery, enabling the development of peptide-based therapeutics with enhanced efficacy and oral bioavailability. nih.gov The strategic use of ncAAs allows medicinal chemists to fine-tune the properties of peptides, transforming them into more drug-like molecules. nih.govresearchgate.net

Overview of Fmoc-D-3-Carbamoylphe as a Strategic Building Block

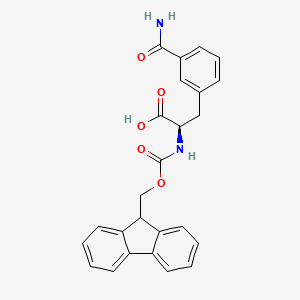

This compound is a derivative of the amino acid phenylalanine, featuring two key modifications: a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and a carbamoyl (B1232498) group on the phenyl ring at the 3-position. The Fmoc group is a base-labile protecting group crucial for solid-phase peptide synthesis (SPPS), allowing for the stepwise addition of amino acids to a growing peptide chain. wikipedia.orgnih.gov Its removal under mild basic conditions, typically with piperidine (B6355638), ensures the stability of other sensitive parts of the peptide and the solid support. wikipedia.org

The "D" designation indicates that the stereochemistry at the alpha-carbon is of the D-configuration, a mirror image of the naturally occurring L-amino acids. nih.govwikipedia.org This D-configuration is particularly significant as it renders the resulting peptide less susceptible to degradation by proteases, which are highly specific for L-amino acids. researchgate.net

The carbamoyl group (-CONH2) at the 3-position of the phenyl ring introduces a polar, hydrogen-bonding capable moiety. This can influence the peptide's solubility, conformational preferences, and interactions with biological targets. chemimpex.com The strategic placement of this group can lead to enhanced binding affinity and specificity for a target receptor or enzyme. chemimpex.com

This compound serves as a crucial building block for synthesizing peptide-based therapeutics, including those targeting specific receptors or enzymes. chemimpex.com Its application extends to the development of novel drug candidates with improved efficacy and reduced side effects. chemimpex.com

Table 1: Chemical Properties of this compound

| Property | Value |

| Synonyms | Fmoc-(2R-2-amino-3-(3-carbamoylphenyl)propanoic acid |

| CAS Number | 1217637-40-5 |

| Molecular Formula | C25H22N2O5 |

| Molecular Weight | 430.45 g/mol |

| Appearance | White solid |

| Melting Point | 194-200 ºC |

| Purity | ≥ 99% (HPLC) |

| Optical Rotation | [a]D25 = +30 ± 2º (C=1 in DMF) |

| Data sourced from multiple chemical suppliers. chemimpex.com |

Historical Context of D-Amino Acid Incorporation in Peptide Systems

The notion that proteins are exclusively composed of L-amino acids was a long-held belief in biology. nih.gov However, the discovery of D-amino acids in natural products, such as bacterial cell walls and certain peptide antibiotics, challenged this dogma. nih.govwikipedia.org For instance, the presence of D-alanine in the peptidoglycan of bacterial cell walls was identified decades ago. wikipedia.org

The first report of a D-amino acid in a peptide from a multicellular organism came in the early 1980s with the discovery of a D-alanyl residue in an opioid peptide from frog skin. nih.gov Since then, numerous peptides containing D-amino acids (DAACPs) have been found in various animals. nih.govresearchgate.net

These discoveries revealed that the incorporation of D-amino acids is not a random occurrence but often a specific, enzyme-catalyzed post-translational modification. nih.gov This process, known as peptidyl aminoacyl L-D isomerization, diversifies peptide structures and, in many cases, enhances their biological activity. researchgate.net The realization that nature utilizes D-amino acids to create more stable and potent bioactive peptides provided a strong rationale for synthetic chemists to adopt this strategy in the design of peptide-based drugs. researchgate.netresearchgate.net The introduction of D-amino acids is now a well-established method to improve the pharmacokinetic properties of therapeutic peptides by increasing their resistance to enzymatic breakdown. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

(2R)-3-(3-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c26-23(28)16-7-5-6-15(12-16)13-22(24(29)30)27-25(31)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTDQRFXBNPJQA-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Fmoc D 3 Carbamoylphe

Advanced Strategies for the Synthesis of Fmoc-D-3-Carbamoylphenylalanine

The synthesis of Fmoc-D-3-Carbamoylphenylalanine presents the challenge of controlling stereochemistry to obtain the desired D-enantiomer. Advanced strategies have been developed to achieve this with high purity and efficiency.

One prominent method is enzymatic resolution . This technique can be applied to a racemic mixture of N-acyl-3-carbamoylphenylalanine. An acylase enzyme is used to selectively hydrolyze the L-enantiomer, leaving the D-enantiomer intact for separation. tandfonline.com Subsequent protection of the amino group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group yields the final product. This biocatalytic approach is valued for its high stereoselectivity and environmentally friendly reaction conditions. nih.gov

Asymmetric synthesis offers another powerful route. This can be achieved through:

Chiral auxiliaries: Methods like the Evans asymmetric alkylation can be adapted to introduce the desired stereochemistry.

Catalytic asymmetric hydrogenation: This highly efficient method involves the hydrogenation of a prochiral enamine precursor, (Z)-2-(Fmoc-amino)-3-(3-carbamoylphenyl)acrylic acid, using a chiral transition metal catalyst (e.g., Rhodium-DuPhos). This approach is known for its high enantioselectivity and atom economy. chemicalbook.com

Multi-enzymatic cascade processes are also being explored for the synthesis of D-amino acids, offering high yields and excellent optical purity from inexpensive starting materials. nih.govnih.gov The development of engineered biocatalysts continues to expand the toolbox for producing non-canonical amino acids like D-phenylalanine derivatives. acs.orgnih.gov

Selective Protection and Deprotection Chemistries of the Fmoc Group

The Fmoc protecting group is fundamental to modern solid-phase peptide synthesis (SPPS) due to its selective removal under basic conditions, which is orthogonal to the acid-labile side-chain protecting groups. fiveable.mewikipedia.org

Base-Labile Fmoc Cleavage Protocols in Solid-Phase Synthesis

The standard protocol for Fmoc deprotection in SPPS involves treating the resin-bound peptide with a solution of a secondary amine base. uci.edudu.ac.in

| Reagent | Concentration | Solvent | Typical Reaction Time |

| Piperidine (B6355638) | 20-30% | DMF or NMP | 10-20 minutes |

| 4-Methylpiperidine | 20% | DMF | Similar to piperidine |

| Pyrrolidine | 20% | DMF | Effective alternative |

| DBU/Piperidine | 2% DBU, 2% Piperidine | DMF | For difficult deprotections |

Table 1: Common Fmoc Deprotection Cocktails in SPPS. wikipedia.orgspringernature.comscielo.org.mx

Piperidine in N,N-dimethylformamide (DMF) is the most common reagent. fiveable.mespringernature.com 4-Methylpiperidine has been shown to be an effective alternative. scielo.org.mx For challenging sequences, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in combination with a nucleophilic scavenger. scielo.org.mx In recent years, efforts have been made to find greener alternatives to traditional solvents and bases. peptide.comacs.org

Mechanisms of Fmoc Deprotection and By-product Formation

Fmoc group removal proceeds via a β-elimination (E1cB) mechanism . fiveable.metotal-synthesis.com

A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring. total-synthesis.comnih.gov

This creates a stabilized carbanion intermediate. total-synthesis.com

The intermediate then eliminates dibenzofulvene (DBF) and carbon dioxide, liberating the free N-terminal amine of the peptide. nih.gov

The primary byproduct of this reaction is dibenzofulvene (DBF) . fiveable.me DBF is an electrophile that can react with the newly deprotected amine of the peptide in a Michael-type addition. scielo.org.mx This side reaction leads to chain termination. To prevent this, the deprotecting amine (e.g., piperidine) is used in excess to act as a scavenger, trapping the DBF to form a stable adduct that can be washed away. scielo.org.mxtotal-synthesis.comgoogle.com The formation of this adduct can be monitored by UV spectroscopy to follow the progress of the deprotection reaction. researchgate.net

Other potential side reactions include aspartimide formation if the peptide contains aspartic acid, which can be exacerbated by prolonged exposure to basic conditions. researchgate.net

Derivatization Reactions of the Carbamoyl (B1232498) Side Chain

The carbamoyl group and the phenyl ring of Fmoc-D-3-Carbamoylphe provide opportunities for further chemical modifications.

Chemical Modifications for Enhanced Conjugation and Functionalization

The primary amide of the carbamoyl group (-CONH₂) can be a handle for various chemical transformations. While direct alkylation on the amide nitrogen is challenging, the group can be converted to other functionalities. For example, dehydration of the amide can yield a nitrile (-C≡N), which is a versatile precursor for other chemical groups.

The synthesis of carbamates can be achieved through various methods, including the reaction of alcohols with isocyanates, which can be generated in situ from amines. organic-chemistry.org This highlights the potential for transforming the carbamoyl group or its precursors into other functional moieties.

Regioselective Reactions on the Phenylalanine Moiety

The phenyl ring of the phenylalanine residue is susceptible to electrophilic aromatic substitution. The existing substituents—the alanine (B10760859) backbone and the meta-positioned carbamoyl group—direct the regioselectivity of these reactions. The carbamoyl group is an electron-withdrawing and meta-directing group. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the alkyl substituent, which are positions 2, 4, and 6 of the phenyl ring.

Recent advances in C-H functionalization offer powerful tools for the direct and selective modification of aromatic residues in peptides. acs.orgnih.gov For instance, palladium-catalyzed methods have been developed for the olefination of phenylalanine residues. acs.org Photoredox catalysis has also emerged as a mild and selective method for functionalizing phenylalanine. chemrxiv.org These postsynthetic modification techniques allow for the introduction of various functionalities, such as halogens or complex organic molecules, onto the phenyl ring, enabling the creation of peptides with novel properties. nih.gov

Stereochemical Control and Purity in Synthetic Preparations

The stereochemical integrity of this compound is a critical parameter, as the biological activity and pharmacological profile of resulting peptides are highly dependent on the chirality of the constituent amino acids. rsc.orgresearchgate.net The inclusion of an incorrect enantiomer can lead to diastereomeric peptide impurities with potentially altered bioactivity or undesirable toxicological effects. rsc.org Therefore, stringent control over stereochemistry during synthesis and rigorous assessment of enantiomeric purity are paramount.

The primary strategy for ensuring the correct D-configuration of this compound is to start the synthesis with a raw material of high enantiomeric purity, namely D-3-carbamoylphenylalanine. The stereoselective synthesis of such non-proteinogenic D-amino acids can be achieved through various methods, including asymmetric synthesis routes starting from achiral precursors or the enzymatic resolution of a racemic mixture. For instance, new N-heteroarylcarbonylalanines of the D-series have been stereoselectively prepared from enoates derived from D-mannitol. nih.gov

Once the D-amino acid is obtained, the subsequent attachment of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is generally performed under conditions that minimize racemization of the chiral center. Nevertheless, the potential for epimerization, particularly under alkaline conditions, necessitates careful control of the reaction parameters and subsequent purity verification. researchgate.net

The final purity of the this compound product is a function of both its chemical and chiral purity. The chemical purity is influenced by the presence of any unreacted starting materials or by-products from the synthesis. The chiral purity, on the other hand, is defined by the enantiomeric excess (e.e.), which quantifies the amount of the desired D-enantiomer relative to the undesired L-enantiomer. For most applications in solid-phase peptide synthesis, an enantiomeric purity of greater than 99.0% e.e. is expected, with some applications demanding an even higher purity of ≥99.8% e.e. phenomenex.com

To achieve such high levels of purity, purification of the crude Fmoc-amino acid is often necessary. A common and effective method for the purification of Fmoc-amino acids is recrystallization from a suitable solvent, such as toluene. ajpamc.com This process can significantly increase the purity of the final product by removing both chemical and chiral impurities.

The determination of the enantiomeric purity of this compound is typically accomplished using chiral High-Performance Liquid Chromatography (HPLC). phenomenex.com This analytical technique utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers, allowing for their separation and quantification. rsc.org Several types of polysaccharide-based CSPs, such as those marketed under the names CHIRALPAK® and Lux®, have proven effective for the enantioseparation of a wide range of Nα-Fmoc protected amino acids. rsc.orgphenomenex.com

The development of a robust chiral HPLC method involves the optimization of several parameters, including the choice of the chiral stationary phase, the composition of the mobile phase (including organic modifiers and acidic or basic additives), column temperature, and flow rate. rsc.orgnih.gov For Nα-Fmoc amino acids, reversed-phase conditions are commonly employed. phenomenex.com The use of trifluoroacetic acid as an acidic additive in combination with acetonitrile (B52724) as an organic modifier has been shown to be an effective mobile phase for achieving successful chiral separations of Fmoc α-amino acid derivatives. phenomenex.com These optimized and validated HPLC methods are highly sensitive and capable of detecting and quantifying the undesired L-enantiomer at levels as low as 0.05%. rsc.org

In addition to HPLC, other analytical techniques can be employed for the determination of enantiomeric excess. Comprehensive two-dimensional gas chromatography (GCxGC) of derivatized amino acids is a powerful method for the resolution and quantification of enantiomers, achieving high accuracy. nih.gov Mass spectrometry-based methods, which measure the differential rates of gas-phase ion/molecule reactions of protonated amino acid complexes with a chiral selector like β-cyclodextrin, have also been developed for determining enantiomeric excess. ucdavis.edu

The table below summarizes key research findings related to the analytical control of stereochemical purity for Fmoc-protected amino acids, which are directly applicable to this compound.

| Analytical Technique | Chiral Stationary Phase (CSP) / Method | Typical Purity Levels Achieved | Key Findings & Applications |

| Chiral HPLC | Polysaccharide-based CSPs (e.g., CHIRALPAK® IA, IC; Lux® Cellulose-1, -2, -3, -4) | >99.0% e.e., with capabilities for ≥99.8% e.e. phenomenex.com | Provides baseline resolution for most Fmoc-amino acids. phenomenex.com Methods can be validated to detect undesired enantiomers at ≤0.05%. rsc.org |

| Chiral HPLC | Quinine-based zwitterionic and anion-exchanger CSPs | High resolution (Rs > 5.0 for many derivatives) nih.gov | Demonstrates the general elution order of D-enantiomers before L-enantiomers. nih.gov |

| Gas Chromatography (GCxGC) | N-trifluoroacetyl-O-methyl ester derivatization with a chiral column | Accurate determination of e.e. with errors of ±0.5%–2.5% nih.gov | Highly sensitive method with detection limits in the picogram range. nih.gov |

| Mass Spectrometry | Ion/molecule reactions with β-cyclodextrin | Dependent on the chiral selectivity of the reaction | A rapid method that requires small amounts of material. ucdavis.edu |

Integration of Fmoc D 3 Carbamoylphe into Complex Biomacromolecular Architectures

Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-D-3-Carbamoylphe

Solid-Phase Peptide Synthesis (SPPS) using the fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is the most prevalent method for assembling peptides containing this compound. nih.gov This approach involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. beilstein-journals.org The Fmoc group's lability to mild basic conditions, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), allows for its selective removal without cleaving the acid-labile side-chain protecting groups or the peptide-resin linkage, a principle known as orthogonality. wikipedia.orgchempep.com The use of Fmoc-SPPS is readily automated, facilitating the efficient synthesis of complex peptides. nih.gov

The formation of the amide bond between the incoming this compound and the N-terminal amine of the resin-bound peptide is a critical step that dictates the purity and yield of the final product. The efficiency of this coupling reaction can be influenced by factors such as steric hindrance of the amino acid derivative, the coupling reagents used, reaction time, and temperature.

To achieve high coupling efficiencies, a variety of activating reagents are employed. Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are often used in conjunction with additives that act as acyl-transfer catalysts and suppress side reactions. acs.org Historically, 1-hydroxybenzotriazole (B26582) (HOBt) was the most common additive. More recently, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) and other oxime-based additives have gained prominence due to their superior performance in enhancing coupling rates and reducing racemization. highfine.com The use of Oxyma with DIC in DMF at elevated temperatures has been shown to improve coupling efficiency. For particularly difficult couplings, phosphonium (B103445) salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or aminium/uronium salts like HATU are utilized. nih.gov

Optimization of coupling protocols for sterically demanding residues like this compound may involve increasing the excess of the amino acid and coupling reagents, extending the reaction time, or employing microwave-assisted heating, which can significantly accelerate reaction rates. cem.deunifi.it

Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS

| Coupling System | Components | Key Advantages | Considerations |

|---|---|---|---|

| Carbodiimide/Additive | DIC / HOBt or Oxyma | Cost-effective, low racemization with additives. highfine.com | Slower reaction rates compared to onium salts. |

| Onium Salt (Phosphonium) | PyBOP / DIPEA | High coupling efficiency for hindered amino acids. nih.gov | Higher cost, potential for side reactions if not optimized. |

| Onium Salt (Aminium/Uronium) | HATU / DIPEA or Collidine | Very fast and efficient coupling. unifi.it | Higher cost, requires careful control to minimize racemization. |

| Microwave-Assisted | Any of the above | Drastically reduced reaction times, improved efficiency. cem.de | Requires specialized equipment, potential for temperature-related side reactions. |

The incorporation of any amino acid via SPPS is susceptible to side reactions, and D-amino acids present specific challenges. The primary concern during the coupling of an Fmoc-D-amino acid is racemization—the loss of stereochemical integrity at the α-carbon. nih.gov Racemization occurs primarily at the carboxy-activated amino acid during the coupling step. acs.orgacs.org The formation of the L-epimer introduces a diastereomeric impurity that is often difficult to separate from the target peptide.

Several strategies are employed to mitigate racemization:

Choice of Coupling Reagents: The use of additives like HOBt, and particularly its more effective successors like HOAt and Oxyma, is crucial. highfine.com These additives react with the activated amino acid to form an active ester that is less prone to racemization than other activated intermediates. highfine.com

Minimizing Pre-activation Time: Prolonged exposure of the Fmoc-amino acid to coupling reagents and base before it is added to the resin can increase the extent of racemization. nih.gov Therefore, minimizing the pre-activation time is a common practice.

Avoiding Strong Bases: The choice and concentration of the base used during coupling can influence racemization. Using a hindered base like N,N-diisopropylethylamine (DIPEA) is standard, but its concentration should be carefully controlled.

Low-Temperature Coupling: Performing the coupling reaction at lower temperatures can reduce the rate of racemization, although this may also slow down the desired amide bond formation.

Another common side reaction in Fmoc-SPPS, particularly at the dipeptide stage, is the formation of diketopiperazines (DKP). chempep.comiris-biotech.de This occurs when the deprotected N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the peptide from the support. iris-biotech.de Sequences containing a D-amino acid at the C-terminus can be prone to this side reaction. researchgate.net Mitigation strategies include the use of dipeptide building blocks or utilizing resins that are less susceptible to DKP formation. iris-biotech.de

The robustness of the Fmoc/tBu strategy has made it highly amenable to automation. beilstein-journals.org Modern automated peptide synthesizers, including those that utilize microwave energy to accelerate deprotection and coupling steps, can produce peptides containing non-standard residues like this compound with high speed and purity. cem.de Automation ensures reproducibility and minimizes manual errors, making the synthesis of long and complex peptides routine. nih.gov The progress of the synthesis can often be monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released during the Fmoc deprotection step. nih.govwikipedia.org

For applications requiring large numbers of different peptides, such as in drug discovery and epitope mapping, high-throughput synthesis methods are employed. These parallel synthesis techniques allow for the simultaneous construction of many distinct peptide sequences. beilstein-journals.orgnih.gov Methods like the "tea-bag" approach, where resin is enclosed in porous polypropylene (B1209903) packets, or the use of multi-well plates and robotic liquid handlers, enable the efficient production of peptide libraries that can include this compound. nih.govunc.edu

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant for research and discovery, solution-phase peptide synthesis (SPPS) remains a viable and often preferred method for the large-scale production of peptides, particularly shorter ones. nih.govsci-hub.se In this approach, all reactions are carried out in a homogeneous solution, which allows for conventional purification of intermediates by crystallization or chromatography after each step. sci-hub.se

The synthesis typically proceeds by either stepwise elongation, adding one amino acid at a time, or by a convergent strategy involving the coupling of pre-synthesized peptide fragments. nih.gov A key challenge in solution-phase synthesis is maintaining the solubility of the growing protected peptide chain, which can decrease significantly with increasing length, leading to incomplete reactions and purification difficulties. sci-hub.se The incorporation of this compound would follow standard solution-phase coupling protocols, using reagents similar to those in SPPS, with careful control of reaction conditions to prevent racemization and other side reactions. nih.gov

Cyclization Strategies Involving this compound Derived Peptides

Cyclic peptides often exhibit superior biological properties compared to their linear counterparts, including higher receptor affinity, enhanced selectivity, and increased stability against enzymatic degradation. mdpi.com Linear peptides containing D-3-Carbamoylphenylalanine, synthesized via SPPS or solution-phase methods, can be cyclized through various strategies.

The most common method is head-to-tail cyclization, which involves forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid. peptide.com This is typically performed in solution under high-dilution conditions to favor the intramolecular reaction over intermolecular oligomerization. peptide.com The presence of a D-amino acid, such as D-3-Carbamoylphenylalanine, can be advantageous as it often acts as a "turn-inducer," pre-organizing the linear peptide into a conformation that facilitates cyclization. bohrium.com Other cyclization methods include side-chain-to-side-chain, terminus-to-side-chain, and the formation of non-amide linkages like disulfide bridges or triazoles via "click chemistry". nih.govaltabioscience.com

Table 2: Overview of Peptide Cyclization Strategies

| Cyclization Type | Bond Formed | Description | Key Considerations |

|---|---|---|---|

| Head-to-Tail | Amide (Lactam) | The N-terminus is linked to the C-terminus of the linear peptide. peptide.com | Requires high dilution; sequence-dependent success; D-amino acids can promote cyclization. peptide.combohrium.com |

| Side-Chain to Side-Chain | Amide, Disulfide, etc. | Two amino acid side chains are linked together (e.g., Lys and Asp, or two Cys). peptide.com | Requires orthogonal side-chain protecting groups for selective deprotection and linkage. altabioscience.com |

| Terminus to Side-Chain | Amide, Ester | The N- or C-terminus is linked to a reactive amino acid side chain. peptide.com | Requires selective deprotection of one terminus and one side chain. |

| Click Chemistry | Triazole | An azide-functionalized amino acid is linked to an alkyne-functionalized one. altabioscience.com | Highly efficient and chemoselective reaction, stable linkage. altabioscience.com |

Synthesis of Constrained Peptides and Peptidomimetics

A primary motivation for using this compound is to create constrained peptides and peptidomimetics. nih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified backbones or side chains to improve their drug-like properties. mdpi.com

Incorporating a D-amino acid like D-3-Carbamoylphenylalanine introduces a significant conformational constraint. mdpi.com This restriction in the peptide backbone's flexibility can lock the molecule into a specific three-dimensional shape that is optimal for binding to a biological target. mdpi.com This pre-organization reduces the entropic penalty of binding, often leading to higher affinity. Furthermore, the presence of D-amino acids renders the peptide more resistant to degradation by proteases, which are stereospecific for L-amino acids, thus increasing the peptide's in vivo half-life. mdpi.com The carbamoyl (B1232498) moiety on the phenyl ring can also participate in additional hydrogen bonding interactions with the target receptor, further enhancing binding affinity and specificity. The synthesis of these constrained structures relies on the methods described above, where this compound is strategically placed within the sequence to induce the desired conformation. nih.gov

Advanced Applications in Biomolecular Design and Engineering

Design and Synthesis of Peptide-Based Ligands and Modulators

The incorporation of Fmoc-D-3-Carbamoylphe into peptide sequences is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov This methodology allows for the precise placement of this unnatural amino acid within a peptide chain, enabling the rational design of ligands with tailored properties. The D-amino acid structure enhances the peptide's stability in biological systems, while the carbamoylphenyl side chain provides a unique moiety for molecular recognition, influencing the ligand's affinity and selectivity for its target. chemimpex.com

This compound is a crucial component in the synthesis of peptide-based therapeutics designed to target specific receptors and enzymes with high precision. chemimpex.com The process of creating these ligands involves Fmoc-SPPS, where amino acids are sequentially coupled to a growing chain on a solid resin. nih.gov The inclusion of D-3-carbamoylphenylalanine can be a key step in optimizing a ligand's binding profile. Its carbamoyl (B1232498) group can form specific hydrogen bonds with receptor or enzyme active sites, while the aromatic ring can participate in hydrophobic or π-stacking interactions.

For example, in the design of ligands for G protein-coupled receptors (GPCRs), such as the δ-opioid receptor, peptide analogues are synthesized to probe the binding pocket. nih.gov The strategic substitution of natural amino acids with derivatives like D-3-carbamoylphenylalanine can alter the peptide's conformation and introduce new contact points with the receptor. This can lead to the development of highly potent and selective agonists or antagonists, as the specific interactions dictated by the carbamoylphenyl group can be critical for distinguishing between closely related receptor subtypes. nih.govchemimpex.com

Protein kinases are a major class of drug targets, particularly in oncology, and dysregulation of their activity is linked to numerous diseases. ed.ac.ukdntb.gov.ua The development of selective kinase inhibitors is a significant challenge due to the high degree of conservation in the ATP-binding site across the kinome. ed.ac.uk Peptide-based inhibitors offer a route to achieving higher selectivity by making contacts with regions outside the conserved ATP pocket.

The synthesis of such peptides frequently employs Fmoc chemistry to build sequences that can act as competitive or allosteric inhibitors. nih.gov Incorporating this compound can be a key design element. The D-amino acid configuration provides proteolytic stability, a critical feature for any peptide therapeutic. Furthermore, the carbamoylphenyl side chain can be engineered to interact with unique residues in the target kinase, thereby conferring selectivity. For instance, it could form hydrogen bonds with the hinge region or with residues in a substrate-binding sub-pocket not utilized by ATP, leading to potent and selective inhibition. Research into novel quinoxaline (B1680401) derivatives has identified potent submicromolar inhibitors of Pim-1/2 kinases, demonstrating the effectiveness of targeting these enzymes in cancer cell lines. mdpi.com

| Compound | Target Kinase | IC₅₀ (nM) | Target Cancer Cell Line | Cell-Based IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| Compound 15d | VEGFR-2 | 60.00 | HepG2 (Hepatocellular Carcinoma) | 24.10 | nih.gov |

| Compound 15d | VEGFR-2 | 60.00 | PC3 (Prostate Cancer) | 40.90 | nih.gov |

| Compound 15d | VEGFR-2 | 60.00 | MCF-7 (Breast Cancer) | 33.40 | nih.gov |

| Lead Compound 1 | Pim-1 | 74 | Not Reported | Not Reported | mdpi.com |

| Compound 5c | Pim-1 | 130 | MV4-11 (AML) | 0.43 | mdpi.com |

| Compound 5c | Pim-2 | 300 | HCT-116 (Colorectal Carcinoma) | 1.10 | mdpi.com |

Allosteric modulators offer significant advantages over traditional orthosteric ligands, including the potential for greater subtype selectivity and a "ceiling effect" that can prevent overdose. nih.gov These molecules bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's response to its endogenous ligand. nih.gov The design of peptide-based allosteric modulators is a sophisticated area of research where subtle structural changes can have profound effects on function.

The incorporation of this compound is a strategic choice in this context. The unique geometry and hydrogen-bonding capacity of the carbamoylphenyl side chain can probe allosteric sites for new, specific interactions that would be inaccessible to natural amino acids. Research on peptidomimetics of Pro-Leu-Gly-NH2 has shown that minor structural alterations can convert a positive allosteric modulator (PAM), which enhances agonist binding, into a negative allosteric modulator (NAM), which decreases it. nih.gov This highlights the sensitivity of allosteric sites to the fine details of the modulator's structure. Introducing D-3-carbamoylphenylalanine into a peptide scaffold provides a novel tool for chemists to rationally design and fine-tune the activity of allosteric modulators, potentially shifting a compound's profile from a PAM to a NAM, or vice versa, to achieve a desired therapeutic effect.

| Peptidomimetic | Key Structural Feature | Modulator Type | Effect on [³H]NPA Agonist Binding | Reference |

|---|---|---|---|---|

| 1a | Unsubstituted 5.6.5 Spiro Bicyclic Lactam | Positive (PAM) | Increases agonist affinity | nih.gov |

| 1b | Epimer of 1a | Negative (NAM) | Decreases agonist affinity | nih.gov |

| 3a | Dimethyl Derivative of 1a | Negative (NAM) | -14.8 ± 1.9% at 10⁻⁶ M | nih.gov |

| 4a | Dimethyl Derivative of 2a | Negative (NAM) | -15.4 ± 2.0% at 10⁻⁵ M | nih.gov |

Bioconjugation Strategies for Targeted Delivery Systems

Peptides can be conjugated to polymeric scaffolds, such as hydrogels or nanoparticles, to create sophisticated drug delivery vehicles. Research has shown that Fmoc-protected dipeptides can self-assemble into hydrogel networks, demonstrating that the Fmoc group itself can drive the formation of polymeric structures. nih.gov Peptides incorporating D-3-carbamoylphenylalanine could be designed to be conjugated to or co-assembled with such scaffolds.

Oligonucleotides have great therapeutic potential for treating genetic disorders, but their delivery into cells is inefficient due to their size and negative charge. mdpi.com Peptide-oligonucleotide conjugates (POCs) are designed to overcome this barrier. nih.gov By attaching a peptide—often a cell-penetrating peptide (CPP)—to an oligonucleotide, cellular uptake can be dramatically improved. mdpi.com

The synthesis of the peptide component of a POC is readily accomplished using Fmoc-SPPS, allowing for the inclusion of non-natural amino acids like this compound. frontiersin.orgnih.gov Once the peptide is synthesized, it is conjugated to the oligonucleotide using various chemical ligation strategies. The presence of D-3-carbamoylphenylalanine within the peptide sequence could offer several advantages, including increased stability of the conjugate against proteases and providing specific interactions that may facilitate endosomal escape or nuclear targeting once inside the cell.

| Conjugation Chemistry | Functional Groups Reacting | Linkage Formed | Key Features | Reference |

|---|---|---|---|---|

| Amide Bond Formation | Peptide N-terminus (amine) + Oligonucleotide C-terminus (carboxylic acid) | Amide | Direct, stable linkage. Risk of racemization. | mdpi.com |

| Thiol-Maleimide Michael Addition | Peptide Cysteine (thiol) + Oligonucleotide-Maleimide | Thioether | Highly efficient and specific under mild conditions. | nih.govfrontiersin.org |

| Oxime Ligation | Peptide Aminooxy + Oligonucleotide Aldehyde/Ketone | Oxime | Stable linkage formed under mild conditions. Can be pH-sensitive. | mdpi.com |

| Hydrazone Ligation | Peptide Hydrazide + Oligonucleotide Aldehyde/Ketone | Hydrazone | Similar to oxime ligation; can be reversible under acidic conditions. | mdpi.com |

| Thiol-Halide Sₙ2 Reaction | Peptide Cysteine (thiol) + Oligonucleotide-Chloroacetyl | Thioether | Alternative to maleimide (B117702) chemistry, proceeds at slightly basic pH. | frontiersin.org |

Analytical Characterization Methodologies for Fmoc D 3 Carbamoylphe and Its Derived Peptides

Chromatographic Purity Assessment and Separation Techniques

Chromatographic methods are indispensable for assessing the purity of Fmoc-D-3-Carbamoylphe and for separating it from reaction byproducts and other impurities. These techniques are also vital for the purification and analysis of peptides incorporating this modified amino acid.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of Fmoc-protected amino acids and peptides. phenomenex.com In the context of this compound and its derived peptides, reversed-phase HPLC (RP-HPLC) is the most common mode employed.

For analytical purposes, RP-HPLC is used to determine the purity of the this compound starting material and to monitor the progress of peptide synthesis reactions. phenomenex.comgoogle.com A typical analytical method would involve a C18 column and a gradient elution system. The mobile phase often consists of an aqueous component, commonly containing 0.1% trifluoroacetic acid (TFA), and an organic modifier, such as acetonitrile (B52724). google.com Detection is typically performed using a UV detector, as the Fmoc group exhibits strong absorbance at specific wavelengths. wikipedia.org

Preparative HPLC utilizes similar principles but on a larger scale to purify the final peptide product. ajpamc.com By collecting fractions as they elute from the column, the desired peptide containing the this compound residue can be isolated from deletion sequences, truncated peptides, and other impurities generated during synthesis. The efficiency of this purification step is critical for obtaining a final product of high purity. ajpamc.com

Table 1: Typical HPLC Parameters for Analysis of Fmoc-Amino Acids

| Parameter | Typical Value/Condition |

|---|---|

| Column | Octadecylsilane (C18) bonded silica |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 - 2.0 mL/min |

| Detection Wavelength | 220 nm, 254 nm, or 262 nm |

| Temperature | Ambient |

Note: These are general parameters and may be optimized for specific applications.

Chiral Chromatography for Enantiomeric Purity Determination

The enantiomeric purity of this compound is of utmost importance, as the stereochemistry of amino acids directly influences the structure and function of the final peptide. Chiral chromatography is the primary method used to separate and quantify the D- and L-enantiomers of Fmoc-protected amino acids. phenomenex.com

Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for this purpose. phenomenex.comnih.gov Columns such as those derived from cellulose (B213188) or amylose (B160209) can resolve the enantiomers of a wide range of N-Fmoc-α-amino acids. nih.gov The separation is typically achieved using a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol, often with a small amount of an acidic modifier like TFA. rsc.org The ability to confirm the high enantiomeric excess of the D-enantiomer is crucial for ensuring the desired biological activity and to avoid the presence of diastereomeric peptide impurities. phenomenex.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and conformation of this compound and its derived peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the chemical structure of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments can be employed to elucidate the connectivity of atoms within the molecule.

In the ¹H NMR spectrum of an N-Fmoc protected amino acid, characteristic signals for the fluorenyl group protons are typically observed in the aromatic region (around 7.0-8.0 ppm). rsc.org The protons of the amino acid backbone and the side chain will have specific chemical shifts and coupling patterns that can be used to confirm the structure. For this compound, specific signals corresponding to the protons on the carbamoyl-substituted phenyl ring would be expected.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shifts can be used to identify the different functional groups present, including the carbonyls of the carbamate (B1207046) and the amide, as well as the aromatic carbons of the fluorenyl and phenyl groups. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for verifying the mass of peptides incorporating this amino acid. mdpi.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. rsc.org

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) can be used for structural elucidation. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated. Analysis of these fragment ions can provide information about the sequence of amino acids in a peptide and confirm the presence and location of the D-3-carbamoylphenylalanine residue.

UV-Vis Spectroscopy for Fmoc Group Tracking and Derivative Characterization

UV-Vis spectroscopy is a simple yet effective method for tracking the Fmoc group during solid-phase peptide synthesis. wikipedia.org The fluorenyl group has a strong and characteristic UV absorbance, typically with maxima around 260 nm and 290 nm. researchgate.netresearchgate.net

During SPPS, the Fmoc group is removed at the beginning of each coupling cycle using a base, such as piperidine (B6355638). wikipedia.org The cleavage of the Fmoc group releases dibenzofulvene, which forms an adduct with piperidine. This adduct has a strong UV absorbance around 301 nm. mostwiedzy.pl By measuring the absorbance of the deprotection solution at this wavelength, the amount of Fmoc group removed can be quantified. This allows for the monitoring of the coupling efficiency at each step of the synthesis. mostwiedzy.plresearchgate.net

Furthermore, UV-Vis spectroscopy can be used to characterize the derivatized amino acid itself, confirming the presence of the UV-active Fmoc protecting group. researchgate.net

Table 2: Summary of Analytical Techniques and Their Applications

| Technique | Application | Information Obtained |

|---|---|---|

| HPLC | Purity assessment, preparative purification | Chemical purity, separation of impurities |

| Chiral Chromatography | Enantiomeric purity determination | Ratio of D- and L-enantiomers |

| NMR Spectroscopy | Structural elucidation | Atomic connectivity, conformation |

| Mass Spectrometry | Molecular weight determination, sequencing | Molecular mass, amino acid sequence |

| UV-Vis Spectroscopy | Fmoc group quantification, reaction monitoring | Presence of Fmoc group, reaction progress |

Advanced Techniques for Peptide Sequence Verification and Modification Site Identification

The precise determination of a peptide's amino acid sequence and the exact location of any modifications are crucial for understanding its structure-function relationship. For peptides incorporating non-proteinogenic amino acids like this compound, a multi-faceted analytical approach is essential for unambiguous characterization. This section details the advanced methodologies employed for the sequence verification and modification site identification of such complex peptides.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a cornerstone technique for peptide sequencing and the identification of post-translational or synthetic modifications. osu.edubruker.com The process involves the fragmentation of a selected peptide ion and the subsequent analysis of the resulting fragment ions. This fragmentation primarily occurs at the peptide bonds, generating a series of predictable ions, most commonly b- and y-type ions, which allows for the deduction of the amino acid sequence. osu.edu

When a peptide contains a modified residue such as D-3-Carbamoylphe, the mass of that specific amino acid will be altered. This mass shift will be evident in the MS/MS spectrum for all fragment ions that contain the modification. The presence of the carbamoyl (B1232498) group (-CONH2) on the phenylalanine residue introduces a specific mass modification that can be precisely identified.

Illustrative MS/MS Fragmentation Data for a Hypothetical Peptide Containing D-3-Carbamoylphe:

Consider a hypothetical peptide, Ala-Val-(D-3-Carbamoylphe)-Leu-Gly. The introduction of the D-3-Carbamoylphe will result in a characteristic mass shift in the b- and y-ions containing this residue. The following table illustrates the expected m/z values for the major fragment ions.

Table 1: Illustrative MS/MS Fragmentation Data

| Ion Type | Sequence | Calculated m/z |

|---|---|---|

| b₂ | Ala-Val | 172.12 |

| b₃ | Ala-Val-(D-3-Carbamoylphe) | 352.18 |

| b₄ | Ala-Val-(D-3-Carbamoylphe)-Leu | 465.26 |

| y₁ | Gly | 76.04 |

| y₂ | Leu-Gly | 189.12 |

| y₃ | (D-3-Carbamoylphe)-Leu-Gly | 369.18 |

| y₄ | Val-(D-3-Carbamoylphe)-Leu-Gly | 468.25 |

This table is illustrative and calculated based on standard amino acid residue masses and the predicted mass for D-3-Carbamoylphenylalanine.

The specific location of the D-3-Carbamoylphe is confirmed by the mass difference between consecutive b- or y-ions. For instance, the mass difference between the b₂ and b₃ ions would correspond to the mass of the D-3-Carbamoylphe residue.

Edman Degradation

Edman degradation is a classical chemical method for the sequential determination of the amino acid sequence from the N-terminus of a peptide. wikipedia.orglongdom.org The process involves the reaction of the N-terminal amino acid with phenylisothiocyanate (PITC), followed by cleavage and identification of the resulting phenylthiohydantoin (PTH)-amino acid derivative. libretexts.org

While highly effective for standard proteinogenic amino acids, the presence of modified or non-proteinogenic amino acids like D-3-Carbamoylphe can present a challenge. The identification of the modified residue relies on comparing the retention time of its PTH derivative with that of known standards. nih.gov Therefore, a synthetic standard of PTH-D-3-Carbamoylphe would be necessary for unambiguous identification. In the absence of a standard, the presence of an unexpected peak in the chromatogram at a particular cycle of the degradation would suggest a modification, which could then be further investigated by mass spectrometry.

It is important to note that Edman degradation will not work if the N-terminus of the peptide is blocked, for example, by the Fmoc protecting group. wikipedia.org In such cases, the Fmoc group must be removed prior to sequencing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to identify the spin systems of the individual amino acid residues. uzh.ch The Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provides information about the spatial proximity of protons, which is crucial for determining the peptide's secondary and tertiary structure. uzh.ch

The D-3-Carbamoylphe residue will have a unique set of proton (¹H) and carbon (¹³C) chemical shifts that can be used for its identification. The aromatic protons of the phenyl ring and the protons of the carbamoyl group will give rise to characteristic signals in the NMR spectrum.

Illustrative ¹H NMR Chemical Shifts for D-3-Carbamoylphe in a Peptide Context:

The following table provides hypothetical ¹H NMR chemical shift ranges for the key protons of a D-3-Carbamoylphe residue within a peptide. Actual chemical shifts can vary depending on the local chemical environment and the peptide's conformation.

Table 2: Illustrative ¹H NMR Chemical Shift Ranges

| Proton | Expected Chemical Shift Range (ppm) |

|---|---|

| α-CH | 4.0 - 4.8 |

| β-CH₂ | 2.8 - 3.5 |

| Aromatic CH | 7.2 - 8.0 |

| Carbamoyl NH₂ | 7.5 - 8.5 |

This table is illustrative and based on general chemical shift principles for similar structures.

By carefully analyzing the complete set of NMR data, it is possible to fully assign all the resonances of the peptide and to determine the precise conformation of the peptide backbone and the orientation of the D-3-Carbamoylphe side chain.

Theoretical and Computational Investigations of Fmoc D 3 Carbamoylphe Systems

Conformational Landscape Analysis and Energy Minimization Studies

The conformational landscape of a molecule dictates its three-dimensional structure and, consequently, its biological activity. For a molecule like Fmoc-D-3-Carbamoylphe, understanding its preferred conformations is crucial for its application in peptide design.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. For this compound, DFT calculations would be instrumental in determining the most stable arrangement of its atoms in space. These calculations could reveal key information such as bond lengths, bond angles, and dihedral angles, as well as the distribution of electron density, which is fundamental to understanding its reactivity and intermolecular interactions.

Hypothetical DFT Data for this compound:

| Parameter | Hypothetical Value |

| Optimized Ground State Energy | Value in Hartrees |

| Key Dihedral Angle (Fmoc-N-Cα-Cβ) | Degrees |

| HOMO-LUMO Gap | Electron Volts (eV) |

| Dipole Moment | Debye |

This table represents hypothetical data that would be generated from DFT calculations and is for illustrative purposes only, as specific published data is unavailable.

Exploration of Ramachandran Map Regions for D-Amino Acid Residues

The Ramachandran plot is a fundamental tool in structural biology for visualizing the sterically allowed regions for the backbone dihedral angles (φ and ψ) of amino acid residues in a peptide chain. For D-amino acids, the allowed regions on the Ramachandran plot are generally a mirror image of those for L-amino acids. The backbone of a D-amino acid preferentially samples the upper right (αL) and lower left (β) quadrants of the plot.

The specific φ and ψ angles adopted by this compound within a peptide would be influenced by the bulky Fmoc group and the side chain's interactions. The carbamoyl (B1232498) group could potentially form intramolecular hydrogen bonds, further restricting the conformational freedom of the residue.

Expected Ramachandran Regions for D-Amino Acids:

| Region | Approximate φ (phi) Range | Approximate ψ (psi) Range |

| Right-handed alpha-helix (αR-like) | 30° to 100° | 5° to 80° |

| Left-handed alpha-helix (αL) | -75° to -5° | -120° to -25° |

| Beta-sheet (β) | 50° to 180° | -80° to 170° |

| Polyproline II-like (PII) | 50° to 110° | -180° to -120° |

This table is based on general findings for D-amino acids and illustrates the expected conformational preferences.

Molecular Dynamics (MD) Simulations of Peptides Containing this compound

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For a peptide incorporating this compound, MD simulations could offer insights into its structural stability, flexibility, and interactions with its environment.

Stability and Flexibility Analyses in Solution and Bound States

MD simulations can be used to monitor the conformational changes of a peptide containing this compound in an aqueous environment or when bound to a biological target. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the peptide backbone and side chains would reveal the stability of its secondary structure and the flexibility of different regions. The bulky and aromatic Fmoc group is known to influence the self-assembly of peptides into ordered nanostructures, a process that can be investigated through MD simulations.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If a peptide containing this compound is designed as an inhibitor or a ligand for a specific protein target, molecular docking could be employed to predict its binding mode and estimate its binding affinity.

The docking process would involve generating a variety of possible conformations of the peptide and positioning them within the binding site of the target protein. A scoring function would then be used to rank the different poses based on their predicted binding energy. The results of such studies could guide the optimization of the peptide's structure to enhance its binding affinity and specificity.

Quantum Chemical Calculations on Reaction Pathways and Mechanisms

Extensive research into the reaction pathways and mechanisms of this compound through quantum chemical calculations has not been reported in publicly available literature. Computational studies detailing the energetic profiles of transition states, intermediates, and products for reactions involving this specific compound are not readily accessible. Therefore, detailed research findings and corresponding data tables on this topic cannot be provided at this time.

Future Directions and Emerging Research Avenues

Expanding the Repertoire of Chemical Transformations

The synthetic utility of Fmoc-D-3-Carbamoylphe is currently centered on its incorporation into peptide chains via standard solid-phase peptide synthesis (SPPS). nih.govyoutube.comwikipedia.org However, the carbamoyl (B1232498) group and the phenyl ring present latent opportunities for a variety of chemical modifications, both pre- and post-synthesis. Future research is likely to focus on unlocking this potential.

Late-Stage Functionalization: A significant emerging trend in medicinal chemistry is the late-stage functionalization of complex molecules. nih.gov This approach allows for the diversification of a core peptide structure at a late point in the synthesis, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. For peptides containing D-3-Carbamoylphe, this could involve targeted C-H functionalization of the phenyl ring. nih.gov Photo-mediated and metal-catalyzed reactions could be developed to introduce a range of substituents (e.g., halogens, alkyl groups, or other functional moieties) onto the aromatic ring, thereby modulating the peptide's steric and electronic properties. nih.gov

Bioorthogonal Chemistry: The carbamoyl group itself could be a handle for bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govnih.gov While the carbamoyl moiety is not a classic bioorthogonal group like an azide (B81097) or alkyne, research could explore its derivatization into a more reactive species that can participate in such transformations. This would enable the site-specific labeling of peptides containing this residue with imaging agents, drug payloads, or polyethylene (B3416737) glycol (PEG) chains for improved pharmacokinetic profiles. nih.gov

Synergistic Catalysis: A novel approach merging photochemistry with biocatalysis has shown promise for creating non-canonical amino acids. ucsb.edubiopacificmip.org This synergistic method could potentially be adapted to modify the D-3-Carbamoylphe residue within a peptide sequence. An enzyme could be used to activate the amino acid, while a photocatalyst generates a reactive intermediate that selectively functionalizes it. ucsb.edu This could open pathways to novel side-chain architectures that are inaccessible through traditional synthetic methods.

Table 1: Potential Future Chemical Transformations for this compound

| Transformation Type | Potential Reagents/Methods | Desired Outcome |

| Late-Stage C-H Functionalization | Photocatalysis, Transition-metal catalysis (e.g., Palladium, Rhodium) | Introduction of diverse functional groups on the phenyl ring to fine-tune activity. |

| Bioorthogonal Derivatization | Conversion of carbamoyl to a reactive handle (e.g., via Hofmann rearrangement) | Enables site-specific conjugation of probes, drugs, or polymers. nih.govnih.gov |

| Enzymatic Modification | Transaminases, Amide hydrolases (engineered) | Selective modification or cleavage of the carbamoyl group under mild, biological conditions. |

| Photochemical Ligation | Light-activated cross-linking agents | Covalent linking of the peptide to other molecules or protein targets through the phenyl ring. nih.gov |

Applications in New Classes of Bioactive Molecules

The unique properties of the carbamoylphenylalanine residue suggest its potential utility in novel classes of bioactive peptides beyond simple structural mimetics.

Targeting Protein-Protein Interactions (PPIs): The carbamoyl group can act as both a hydrogen bond donor and acceptor, making it a valuable pharmacophore for disrupting or stabilizing PPIs. Many PPIs are characterized by large, flat interfaces that are challenging to target with traditional small molecules. Peptides containing this compound could be designed to present the carbamoyl group as a key recognition element to interact with specific residues at a PPI interface, offering a path to potent and selective inhibitors. frontiersin.org

Prebiotic Chemistry and the Origins of Life: Research has proposed that N-carbamoyl amino acids may have been crucial intermediates in the prebiotic synthesis of peptides on early Earth. nih.govresearchgate.net The formation of N-carbamoyl amino acids from nitriles and carbon dioxide is suggested to be more efficient than the formation of free amino acids. nih.gov Incorporating D-3-Carbamoylphe into studies on the origins of life could provide insights into the formation and stability of primitive peptides and the role of such functional groups in early biological evolution.

Antimicrobial and Antifungal Peptides: The development of resistance to conventional antibiotics has spurred the search for new antimicrobial agents. Bioactive peptides are a promising class of therapeutics in this area. cabidigitallibrary.org The incorporation of non-canonical amino acids like D-3-Carbamoylphe can enhance the proteolytic stability and fine-tune the amphipathicity of antimicrobial peptides, which is often crucial for their membrane-disrupting activity. The carbamoyl group could also introduce new interactions with microbial cell walls or membranes. nih.gov

Integration with Artificial Intelligence and Machine Learning for Peptide Design

The convergence of peptide chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. nih.gov These computational tools can analyze vast datasets to identify patterns that are not obvious to human researchers, thereby accelerating the design-make-test-analyze cycle. nih.gov

Rational Peptide Design: AI algorithms can be trained on large databases of peptide sequences and their corresponding biological activities. nih.govu-tokyo.ac.jp By including data on peptides containing this compound, ML models could learn the specific contributions of this residue to a peptide's structure and function. This would enable the in silico design of novel peptides with a high probability of possessing desired activities, such as binding to a specific disease target. frontiersin.orgnih.gov This rational design process can significantly reduce the number of candidate peptides that need to be synthesized and tested, saving time and resources. rdworldonline.com

Predicting Peptide-Protein Interactions: AI models are increasingly capable of predicting how a peptide will bind to a target protein with high accuracy. ucsb.edunih.gov For a peptide containing D-3-Carbamoylphe, an AI tool could model the conformational flexibility of the side chain and predict its optimal orientation within a binding pocket. This predictive power would guide the design of peptides with enhanced affinity and selectivity for their targets.

Table 2: Illustrative AI/ML Workflow for Designing Peptides with this compound

| Step | Description | Role of this compound Data |

| 1. Data Curation | Aggregate data on peptide sequences, structures, and bioactivities. | Include experimental data for peptides containing this residue to inform the model. |

| 2. Model Training | Use machine learning algorithms (e.g., neural networks) to learn sequence-activity relationships. u-tokyo.ac.jp | The model learns the structural and functional impact of the carbamoylphenylalanine side chain. |

| 3. In Silico Screening | Generate a vast virtual library of new peptide sequences. | The algorithm can propose novel sequences incorporating this compound at optimal positions. |

| 4. Property Prediction | Predict the binding affinity, stability, and other properties of the virtual peptides. nih.gov | Assess the likelihood of success for the designed peptides containing the specific residue. |

| 5. Candidate Selection | Rank the designed peptides based on predicted properties. | Prioritize a small, manageable number of high-potential candidates for synthesis. |

| 6. Experimental Validation | Synthesize and test the top-ranked candidates. | The results are fed back into the database to iteratively improve the AI model. |

Development of Next-Generation Analytical Tools

As this compound is incorporated into more complex and therapeutically relevant peptides, the need for advanced analytical tools for their characterization will grow.

Advanced Mass Spectrometry (MS): While standard MS techniques are used for peptide characterization, the analysis of peptides with non-canonical residues can be challenging. nih.govcreative-proteomics.com Future developments will likely focus on new fragmentation techniques in mass spectrometry that can provide more detailed information about the structure of peptides containing D-3-Carbamoylphe. creative-proteomics.com Techniques like electron-capture dissociation (ECD) and ultraviolet photodissociation (UVPD) could be optimized to characterize the residue and its potential post-translational modifications without losing the modification itself. creative-proteomics.comarxiv.org

Real-Time Synthesis Monitoring: The efficiency of solid-phase peptide synthesis can be impacted by the properties of the amino acid derivatives used. The development of real-time monitoring tools is a key area of research to improve synthesis outcomes. youtube.com Techniques based on measuring the refractive index of the reaction solution have shown promise for monitoring the completion of coupling and deprotection steps in real-time. youtube.com Applying and refining such tools for syntheses involving this compound would allow for the optimization of coupling times and reagent usage, leading to higher purity and yield of the final peptide. This is particularly important for large-scale manufacturing where efficiency and cost are critical. youtube.comresearchgate.net

Enhanced Separation Techniques: The purification of synthetic peptides, especially those with subtle differences, remains a bottleneck. mdpi.com Future research may focus on developing new chromatographic materials and methods with enhanced selectivity for peptides containing non-canonical amino acids like D-3-Carbamoylphe. This could include affinity-based methods that specifically recognize the carbamoyl group or mixed-mode chromatography that exploits the unique polarity and aromaticity of the residue. nih.govacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。